N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide
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Overview
Description
N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide is a synthetic organic compound with the molecular formula C19H23N3O3S. It is a derivative of piperazine, a heterocyclic compound that contains a six-membered ring with two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide typically involves the reaction of N-methylpiperazine with tosyl chloride and phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: N-methylpiperazine reacts with tosyl chloride in the presence of a base such as triethylamine to form N-methyl-4-tosylpiperazine.
Step 2: The intermediate N-methyl-4-tosylpiperazine is then reacted with phenyl isocyanate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines .
Scientific Research Applications
N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-Methylpiperazine: A simpler derivative of piperazine, used in the synthesis of various pharmaceuticals.
Piperidine Derivatives: These compounds share a similar heterocyclic structure and are widely used in medicinal chemistry.
Uniqueness
N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on specific biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a methyl group, a phenyl group, and a tosyl group at the 4-position. This structural arrangement is crucial for its interaction with biological targets. The presence of the tosyl group enhances lipophilicity and may influence the compound's ability to penetrate biological membranes.
Inhibition of Enzymatic Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant inhibitory effects on various enzymes:
- Monoamine Oxidase (MAO) : This compound has been studied for its inhibitory effects on MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters. Inhibitors of these enzymes are explored for potential treatments of neurodegenerative diseases. For instance, similar compounds have shown IC50 values ranging from 1.19 to 3.87 µM against MAO-B, indicating promising activity in this area .
- Cholinesterases : The compound's structural features suggest potential activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neuropharmacology. Compounds with similar piperazine scaffolds have demonstrated dual inhibitory activity against these targets .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Antiproliferative Activity
In studies investigating antiproliferative properties, compounds related to this compound have shown low micromolar to nanomolar potency against various cancer cell lines. For example:
- Quinoxaline Derivatives : Compounds with similar piperazine structures demonstrated significant antiproliferative effects across five human cancer cell lines, suggesting that modifications in the piperazine scaffold can lead to enhanced biological activity .
Neuroprotective Effects
The potential neuroprotective effects of this compound are also noteworthy. In silico studies indicate that derivatives can penetrate the blood-brain barrier (BBB), making them suitable candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Properties
IUPAC Name |
N-methyl-4-(4-methylphenyl)sulfonyl-N-phenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-16-8-10-18(11-9-16)26(24,25)22-14-12-21(13-15-22)19(23)20(2)17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGHSOUQQISOQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N(C)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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